molecular formula C22H23FN2O2 B10878670 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone CAS No. 524058-22-8

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone

Cat. No.: B10878670
CAS No.: 524058-22-8
M. Wt: 366.4 g/mol
InChI Key: KVXMYPWFHUNBFR-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone is a complex organic compound with a unique structure that combines elements of isoquinoline and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline and piperidine intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone apart from similar compounds is its unique combination of functional groups and structural features.

Properties

CAS No.

524058-22-8

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone

InChI

InChI=1S/C22H23FN2O2/c23-20-10-4-3-9-19(20)22(27)24-12-5-8-18(15-24)21(26)25-13-11-16-6-1-2-7-17(16)14-25/h1-4,6-7,9-10,18H,5,8,11-15H2

InChI Key

KVXMYPWFHUNBFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C(=O)N3CCC4=CC=CC=C4C3

solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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